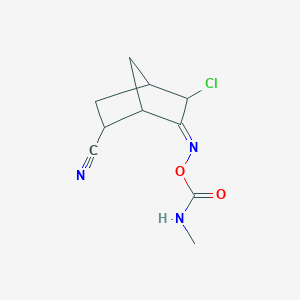

![molecular formula C24H47N3O B094707 (Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide CAS No. 15829-24-0](/img/structure/B94707.png)

(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide, commonly known as PEPA, is a synthetic compound that belongs to the class of fatty acid amides. PEPA has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wirkmechanismus

PEPA exerts its pharmacological effects by interacting with the endocannabinoid system (ECS). The ECS is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, such as pain perception, inflammation, and mood. PEPA acts as an agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the two main receptors of the ECS. By binding to these receptors, PEPA modulates the activity of the ECS, leading to the observed pharmacological effects.

Biochemische Und Physiologische Effekte

PEPA has been shown to modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the pathogenesis of various inflammatory diseases. Moreover, PEPA has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, PEPA has been found to reduce pain perception and anxiety-like behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

PEPA has several advantages for laboratory experiments. It is relatively easy to synthesize, and its purity can be enhanced through various purification techniques. Moreover, it exhibits a high degree of selectivity towards the CB1 and CB2 receptors, making it a useful tool for studying the ECS. However, PEPA also has some limitations. It has a low solubility in water, which can make it challenging to administer in vivo. Additionally, its effects on the ECS can be modulated by various factors, such as the presence of other ligands or changes in receptor expression levels.

Zukünftige Richtungen

There are several future directions for research on PEPA. One potential avenue is to investigate its potential as a therapeutic agent for various diseases, such as anxiety disorders and chronic pain. Moreover, further studies are needed to elucidate the precise mechanism of action of PEPA on the ECS. Additionally, the development of novel synthetic analogs of PEPA could lead to the discovery of more potent and selective ligands for the CB1 and CB2 receptors. Finally, the use of PEPA as a tool for studying the ECS could lead to a better understanding of the role of this complex system in various physiological processes.

Synthesemethoden

PEPA can be synthesized through a simple and straightforward process. The first step involves the reaction between 9-octadecenoyl chloride and piperazine, which results in the formation of 9-octadecenoyl piperazine. This intermediate product is then reacted with 2-bromoethylamine hydrobromide to produce PEPA. The purity of the final product can be enhanced through various purification techniques, such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

PEPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory properties. Moreover, PEPA has been found to possess analgesic and anxiolytic effects. These properties make it a promising candidate for the treatment of various diseases, including anxiety disorders, chronic pain, and infections.

Eigenschaften

CAS-Nummer |

15829-24-0 |

|---|---|

Produktname |

(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide |

Molekularformel |

C24H47N3O |

Molekulargewicht |

393.6 g/mol |

IUPAC-Name |

(Z)-N-(2-piperazin-1-ylethyl)octadec-9-enamide |

InChI |

InChI=1S/C24H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-20-23-27-21-18-25-19-22-27/h9-10,25H,2-8,11-23H2,1H3,(H,26,28)/b10-9- |

InChI-Schlüssel |

SPLYNJJTDYSFQK-KTKRTIGZSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN1CCNCC1 |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCNCC1 |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCNCC1 |

Andere CAS-Nummern |

15829-24-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)